N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride
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Overview
Description
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride is a complex organic compound with the molecular formula C20H22N2O2•HCl and a molecular weight of 358.86 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride involves multiple steps. One common method includes the reaction of N-phenylcyclopropanecarboxamide with 2,3,4,5-tetrahydro-1,4-benzoxazepine under specific conditions to form the desired compound . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound .
Scientific Research Applications
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: Used in the preparation of chiral ligands.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Employed in the synthesis of complex organic molecules.
Uniqueness
N-phenyl-N-(2,3,4,5-tetra
Properties
CAS No. |
1160245-40-8 |
---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C20H22N2O2/c23-20(16-7-8-16)22(18-4-2-1-3-5-18)14-15-6-9-19-17(12-15)13-21-10-11-24-19/h1-6,9,12,16,21H,7-8,10-11,13-14H2 |
InChI Key |
AMLPMNOKTCDBPX-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)N(CC2=CC3=C(C=C2)OCCNC3)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1CC1C(=O)N(CC2=CC3=C(C=C2)OCCNC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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